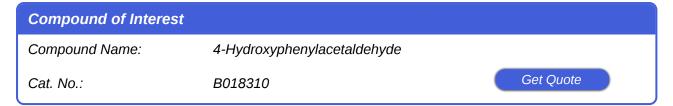


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Spectroscopic Profile of 4-Hydroxyphenylacetaldehyde: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Hydroxyphenylacetaldehyde** (p-HPA), an important intermediate in the metabolism of tyramine and a key precursor in the biosynthesis of various natural products.[1][2] This document is intended to serve as a valuable resource for researchers in medicinal chemistry, natural product synthesis, and drug development by presenting detailed spectroscopic information, experimental protocols, and relevant metabolic pathways.

Spectroscopic Data Summary

The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Hydroxyphenylacetaldehyde**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted, 500 MHz, D₂O)[3]



Chemical Shift (ppm)	Multiplicity	Assignment
7.12	d	H-2, H-6 (Aromatic)
6.80	d	H-3, H-5 (Aromatic)
3.58	S	H-α (Methylene)
9.65	S	H-β (Aldehyde)

¹³C NMR (Predicted)

Note: Experimental data for the ¹³C NMR of **4-Hydroxyphenylacetaldehyde** is not readily available. The following are predicted values based on the analysis of structurally similar compounds such as 4-hydroxybenzaldehyde and 4-hydroxyphenylacetone.[4][5][6]

Chemical Shift (ppm)	Assignment
~200	C=O (Aldehyde)
~155	C-4 (Aromatic, C-OH)
~130	C-2, C-6 (Aromatic)
~125	C-1 (Aromatic)
~116	C-3, C-5 (Aromatic)
~45	CH ₂ (Methylene)

Infrared (IR) Spectroscopy

The IR spectrum of **4-Hydroxyphenylacetaldehyde** is characterized by the vibrational frequencies of its key functional groups: the phenolic hydroxyl group, the aromatic ring, and the aldehyde group.[7][8][9][10]



Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H Stretch (Phenol, H-bonded)
3100-3000	Medium	C-H Stretch (Aromatic)
2850-2750	Medium, Two Bands	C-H Stretch (Aldehyde)
1725-1705	Strong	C=O Stretch (Aldehyde)
1600, 1500	Medium-Strong	C=C Stretch (Aromatic Ring)
1250-1200	Strong	C-O Stretch (Phenol)

Mass Spectrometry (MS)

Mass spectrometry of **4-Hydroxyphenylacetaldehyde** reveals its molecular weight and characteristic fragmentation patterns.[11][12]

m/z	Relative Abundance	Assignment
136	High	[M]+ (Molecular Ion)
107	High	[M - CHO] ⁺
77	Medium	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-Hydroxyphenylacetaldehyde** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
- Data Acquisition:
 - Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.



- Acquire ¹³C NMR spectra on a 100 or 125 MHz spectrometer.
- Typical parameters for ¹H NMR include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
- Typical parameters for ¹³C NMR include a 45° pulse angle, a 2-5 second relaxation delay, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet.
 - o Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.
- Data Acquisition:
 - Obtain a background spectrum of the KBr pellet or the solvent.
 - Place the sample in the IR spectrometer and acquire the spectrum.
 - The spectrum is typically recorded from 4000 to 400 cm⁻¹.
- Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

Mass Spectrometry (MS)

 Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like 4-Hydroxyphenylacetaldehyde, gas chromatography (GC) can be coupled

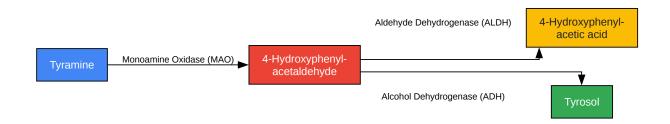


with mass spectrometry (GC-MS).[11] Alternatively, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source can be used.

- Ionization: Ionize the sample molecules. Electron ionization (EI) is a common method for GC-MS.[13][14] ESI and APCI are softer ionization techniques often used with liquid chromatography-mass spectrometry (LC-MS).
- Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Metabolic Pathway of 4-Hydroxyphenylacetaldehyde

4-Hydroxyphenylacetaldehyde is a key intermediate in the metabolism of tyramine.[1][2] The following diagram illustrates this pathway.



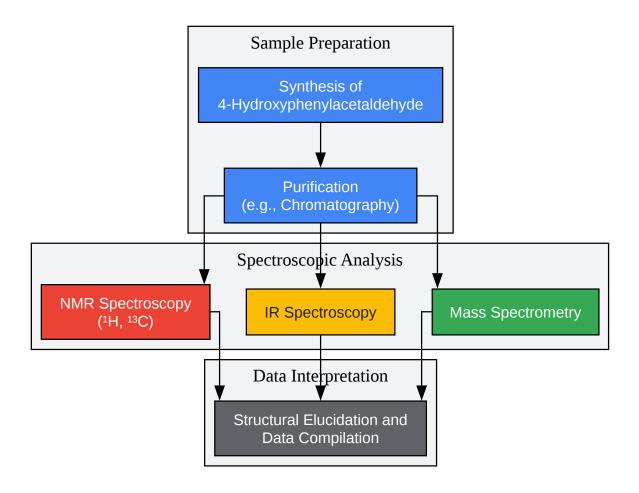
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Metabolic conversion of tyramine to **4-Hydroxyphenylacetaldehyde** and its subsequent products.

Experimental Workflow for Spectroscopic Analysis

The logical workflow for the complete spectroscopic characterization of **4- Hydroxyphenylacetaldehyde** is outlined below.





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Workflow for the synthesis, purification, and spectroscopic analysis of **4- Hydroxyphenylacetaldehyde**.

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References

- 1. 4-Hydroxyphenylacetaldehyde Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]



- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0003767) [hmdb.ca]
- 4. 4-Hydroxyphenylacetone(770-39-8) 13C NMR spectrum [chemicalbook.com]
- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0011718) [hmdb.ca]
- 6. 4-Hydroxybenzaldehyde(123-08-0) 13C NMR [m.chemicalbook.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Showing Compound 4-Hydroxyphenylacetaldehyde (FDB023224) FooDB [foodb.ca]
- 12. fiveable.me [fiveable.me]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
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